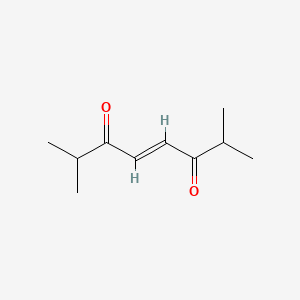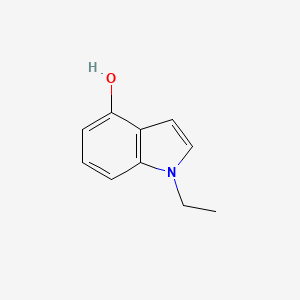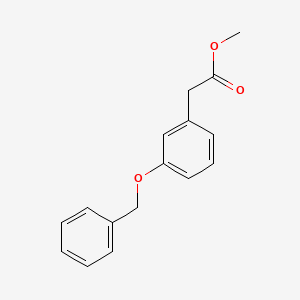![molecular formula C12H17NO2 B3275670 1-{3-[2-(二甲氨基)乙氧基]苯基}乙烷-1-酮 CAS No. 628305-90-8](/img/structure/B3275670.png)
1-{3-[2-(二甲氨基)乙氧基]苯基}乙烷-1-酮
描述
“1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one” is a chemical compound with the CAS Number: 628305-90-8 . It has a molecular weight of 207.27 . The IUPAC name for this compound is 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethanone . It is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for “1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one” is 1S/C12H17NO2/c1-10(14)11-5-4-6-12(9-11)15-8-7-13(2)3/h4-6,9H,7-8H2,1-3H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis
“1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one” is a liquid at room temperature . More specific physical and chemical properties such as density, boiling point, and solubility were not found in the sources I accessed.科学研究应用
化学反应和合成
- 与二甲苯胺的反应:1-{3-[2-(二甲氨基)乙氧基]苯基}乙烷-1-酮参与与二甲苯胺的化学反应,导致形成各种化合物,包括三芳基乙烷。已经探索了这些反应的结构细节,提供了对其化学行为和在合成化学中的潜在应用的见解 (Tadros、Sakla 和 Awad,1973)。
晶体和分子结构分析
- 结构分析:已经对与 1-{3-[2-(二甲氨基)乙氧基]苯基}乙烷-1-酮相关的化合物进行了详细的晶体和分子结构分析。这些研究对于理解这些化合物在各种领域的物理性质和潜在应用至关重要,例如材料科学和制药 (De,1990)。
光学性质和物理化学研究
- 光学和物理化学性质:已经研究了 1-{3-[2-(二甲氨基)乙氧基]苯基}乙烷-1-酮衍生物的光学性质和物理化学行为。这些研究对于光子学和材料科学等领域中的潜在应用非常重要,其中化学化合物与光的相互作用受到关注 (Khan、Asiri 和 Aqlan,2016)。
非线性光吸收和光物理研究
- 非线性光吸收:已经对 1-{3-[2-(二甲氨基)乙氧基]苯基}乙烷-1-酮衍生物的非线性光学性质进行了研究。这些研究对于开发光学器件和材料至关重要,这些器件和材料可以在先进的技术应用中调制光 (Rahulan 等,2014)。
安全和危害
生化分析
Biochemical Properties
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, influencing their activity and function. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways . The nature of these interactions can vary, leading to different biochemical outcomes.
Cellular Effects
The effects of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it may impact metabolic pathways, resulting in altered metabolite levels and flux.
Molecular Mechanism
At the molecular level, 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. The compound can inhibit or activate enzymes, thereby modulating biochemical pathways . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one in laboratory settings are crucial for understanding its stability and long-term impact. Over time, the compound may undergo degradation, leading to changes in its biochemical properties . Long-term studies have shown that it can have sustained effects on cellular function, influencing cell behavior and metabolism over extended periods.
Dosage Effects in Animal Models
In animal models, the effects of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one vary with different dosages. At lower doses, the compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . Threshold effects are observed, where a certain dosage is required to elicit a response. Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization.
Metabolic Pathways
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can influence its activity and function.
Subcellular Localization
1-{3-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical impact.
属性
IUPAC Name |
1-[3-[2-(dimethylamino)ethoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10(14)11-5-4-6-12(9-11)15-8-7-13(2)3/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHBWAMNZNCRKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5E)-3-ethyl-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3275589.png)
![4-Chloro-1-methyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3275596.png)





![2-Chloroethyl (2E)-2-[(3-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3275630.png)



![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B3275644.png)

